3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is a chemical compound with a complex structure that includes a naphthalene ring, an ester group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(naphthalen-2-yl)-3-oxopropanoic acid with phenyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar structure but with a methyl group instead of a phenyl group.
3-(Naphthalen-2-yl)-3-oxopropionic acid: The acid form of the compound.
3-(Naphthalen-2-yl)-3-oxopropionic acid ethyl ester: An ethyl ester derivative.
Uniqueness
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is unique due to its combination of a naphthalene ring, ester group, and phenyl group, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds .
Eigenschaften
CAS-Nummer |
21601-82-1 |
---|---|
Molekularformel |
C19H13O4- |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
3-naphthalen-2-yloxy-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)17(14-7-2-1-3-8-14)19(22)23-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,(H,20,21)/p-1 |
InChI-Schlüssel |
QPVAVQYXWABJQO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.